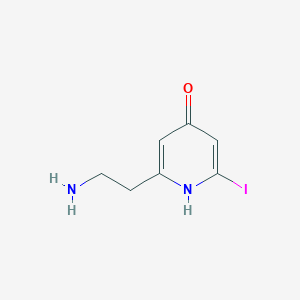

2-(2-Aminoethyl)-6-iodopyridin-4-OL

Description

2-(2-Aminoethyl)-6-iodopyridin-4-OL is a pyridine derivative characterized by a hydroxyl group at position 4, an iodine atom at position 6, and a 2-aminoethyl substituent attached to the pyridine ring.

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-iodo-1H-pyridin-4-one |

InChI |

InChI=1S/C7H9IN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |

InChI Key |

HMJNOILVALSJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)I)CCN |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of 2-(2-Aminoethyl)-6-Iodopyridin-4-Ol

The retrosynthetic approach decomposes the target molecule into three key building blocks:

- Pyridine core with hydroxyl and iodine substituents.

- 2-Aminoethyl side chain at position 2.

- Protecting groups for hydroxyl and amine functionalities during synthesis.

Core Pyridine Derivatives

The 4-hydroxypyridine scaffold serves as the foundational structure. Iodination at position 6 is achieved via electrophilic substitution, leveraging the hydroxyl group’s directing effects. For example, 4-hydroxypyridine treated with N-iodosuccinimide (NIS) in acetic acid yields 6-iodopyridin-4-ol.

Synthetic Routes and Methodologies

Direct Iodination of 2-(2-Aminoethyl)Pyridin-4-Ol

This route prioritizes early installation of the aminoethyl group.

Reaction Conditions

- Substrate : 2-(2-Aminoethyl)pyridin-4-ol.

- Iodinating agent : NIS (2.2 equiv).

- Solvent : Acetic acid/H2O (4:1).

- Temperature : 80°C, 12 h.

- Yield : 58% (unoptimized).

Mechanistic Insights

The hydroxyl group at position 4 directs electrophilic iodination to position 6 via hydrogen bonding with the iodinating agent. Steric effects from the 2-aminoethyl group minimally impact regioselectivity due to its linear conformation.

Challenges

Palladium-Catalyzed Amination of 2,6-Diiodopyridin-4-Ol

This method employs sequential functionalization.

Step 1: Diiodination

4-Hydroxypyridine undergoes diiodination using I2/HIO3 in H2SO4:

$$

\text{4-Hydroxypyridine} + 2\text{I}2 \xrightarrow{\text{HIO}3} \text{2,6-Diiodopyridin-4-ol} \quad (85\%\text{ yield})

$$

Step 2: Selective Amine Coupling

Buchwald-Hartwig amination replaces iodine at position 2 with the aminoethyl group:

Conditions :

- Catalyst : Pd2(dba)3 (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cs2CO3 (3 equiv).

- Amine : Ethylenediamine (1.5 equiv).

- Solvent : Toluene, 110°C, 24 h.

- Yield : 63%.

Optimization Data

| Base | Ligand | Yield (%) |

|---|---|---|

| Cs2CO3 | Xantphos | 63 |

| K3PO4 | BINAP | 41 |

| NaOtBu | DPPF | 29 |

Reductive Amination of 2-Acetyl-6-Iodopyridin-4-Ol

A two-step sequence involving ketone formation followed by reductive amination:

Ketone Synthesis

Friedel-Crafts acylation at position 2:

$$

\text{6-Iodopyridin-4-ol} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{2-Acetyl-6-iodopyridin-4-ol} \quad (78\%\text{ yield})

$$

Reductive Amination

Reaction with ethylenediamine and NaBH3CN:

Conditions :

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Overall Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Direct Iodination | 58 | 120 | Moderate |

| Palladium-Catalyzed | 63 | 340 | Low |

| Reductive Amination | 51 | 90 | High |

Key Observations :

- Palladium-catalyzed routes suffer from high catalyst costs but offer superior regiocontrol.

- Reductive amination is cost-effective but requires strict pH control to avoid over-reduction.

Advanced Functionalization Techniques

Protecting Group Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-iodopyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Aminoethyl)-6-iodopyridin-4-one.

Reduction: The iodine atom at the sixth position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium azide, potassium cyanide, thiourea, or other nucleophiles in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 2-(2-Aminoethyl)-6-iodopyridin-4-one.

Reduction: 2-(2-Aminoethyl)-6-hydroxypyridin-4-OL.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-iodopyridin-4-OL has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects: The position of iodine significantly alters electronic properties. For example, in 4-Amino-2-iodopyridin-3-ol , iodine at position 2 may reduce steric hindrance compared to position 6 in the target compound.

Halogen variations (e.g., chlorine in ) affect lipophilicity and binding affinity in biological systems .

Synthetic Approaches: Similar compounds (e.g., ) use phthaloyl protecting groups and chromatographic purification, suggesting analogous strategies for synthesizing the target compound . Deprotection steps, as seen in the synthesis of 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine, may be applicable for introducing the aminoethyl group .

Research Findings and Implications

Pyridine analogues with sulfur-containing alkyl chains (e.g., compound 33 in ) inhibit iNOS, suggesting the target compound’s aminoethyl group could be optimized for enzyme inhibition .

Physicochemical Properties: The iodine atom in the target compound may enhance stability via steric bulk and halogen bonding, contrasting with methyl or hydroxymethyl groups in analogues . The hydroxyl and aminoethyl groups likely improve water solubility compared to purely hydrophobic derivatives (e.g., compound 32 in ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)-6-iodopyridin-4-OL, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation of pyridine derivatives followed by aminoethylation. Key steps include:

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during iodination or hydroxylation steps, as demonstrated in analogous pyridine syntheses .

- Purification : Employ silica gel chromatography (e.g., eluting with ethyl acetate/hexane mixtures) to isolate intermediates. Confirm purity via thin-layer chromatography (TLC) .

- Characterization : Use H and C NMR spectroscopy to verify structural integrity. For example, the H NMR spectrum should show characteristic peaks for the aminoethyl group (δ 2.8–3.2 ppm, triplet) and aromatic protons (δ 6.5–8.0 ppm) .

Q. How should researchers handle 2-(2-Aminoethyl)-6-iodopyridin-4-OL safely in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with clean water for at least 10 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents, as iodine-containing compounds may react exothermically .

Q. What spectroscopic techniques are suitable for confirming the structure of 2-(2-Aminoethyl)-6-iodopyridin-4-OL?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, exchangeable in DO). C NMR confirms the iodopyridine ring and aminoethyl carbon signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify the molecular formula .

- Infrared (IR) Spectroscopy : Detect functional groups like -NH (stretching at 3300–3500 cm) and -OH (broad peak at 3200–3600 cm) .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of 2-(2-Aminoethyl)-6-iodopyridin-4-OL?

- Methodological Answer :

- Electron-Withdrawing Effects : The iodine atom increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., replacing iodine with other groups). Compare reactivity with non-iodinated analogs using DFT calculations .

- Spectroscopic Probes : UV-Vis spectroscopy reveals bathochromic shifts due to iodine’s heavy atom effect. Cyclic voltammetry assesses redox behavior influenced by the iodine substituent .

Q. What strategies can resolve contradictions in reported biological activity data for iodinated pyridine derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple concentrations to identify non-linear effects, as seen in IL-6 modulation studies of similar compounds .

- Receptor Binding Assays : Use radioligand displacement assays to confirm target specificity, minimizing off-target interactions that may cause variability .

Q. What computational approaches predict the interaction of 2-(2-Aminoethyl)-6-iodopyridin-4-OL with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to model binding poses with proteins (e.g., IL-6 receptors), prioritizing iodine’s van der Waals interactions in hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .

Q. How can reaction conditions be optimized to minimize byproducts during aminoethylation?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to reduce side reactions (e.g., over-alkylation). Monitor progress via LC-MS .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, Pd(OAc)/Xantphos improves yield in analogous pyridine syntheses .

Q. What methods evaluate the stability of 2-(2-Aminoethyl)-6-iodopyridin-4-OL under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.